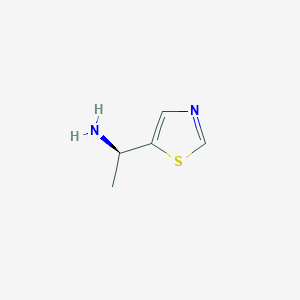

(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-(1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPSARLYTKXVSE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292944 | |

| Record name | (αR)-α-Methyl-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315378-59-6 | |

| Record name | (αR)-α-Methyl-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315378-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure 1r 1 1,3 Thiazol 5 Yl Ethan 1 Amine and Analogous Chiral Thiazole Amines

Enantioselective Synthesis Strategies for Chiral Thiazole-Containing Amines

The direct establishment of the stereocenter is the most critical step in the synthesis of enantiopure chiral amines. Several powerful strategies have emerged, including asymmetric hydrogenation, organocatalysis, biocatalysis, and the use of chiral auxiliaries. These methods offer distinct advantages in terms of efficiency, selectivity, and scalability.

Asymmetric Catalytic Hydrogenation of Precursors

Asymmetric catalytic hydrogenation is a premier method for the synthesis of chiral amines from prochiral precursors such as imines and enamides. researchgate.netnih.gov This approach utilizes transition metal catalysts, typically based on rhodium, iridium, or ruthenium, in conjunction with chiral ligands to achieve high enantioselectivity. wiley-vch.dewiley-vch.de For the synthesis of (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine, a plausible precursor would be 5-(1-aminoethylidene)-1,3-thiazole or a suitably N-protected enamide derivative.

The rhodium-catalyzed asymmetric hydrogenation of β-branched enamides, for instance, has been shown to produce β-stereogenic amines with excellent enantioselectivities, often exceeding 88-96% ee. rsc.org A similar strategy could be envisioned for a thiazole-containing enamide. The general mechanism involves the coordination of the chiral phosphine (B1218219) ligand to the rhodium center, creating a chiral environment. The enamide substrate then coordinates to the metal, and subsequent hydrogen delivery occurs stereoselectively to one face of the double bond, establishing the desired stereocenter.

Key factors influencing the success of this reaction include the choice of chiral ligand, the solvent, and the reaction conditions such as temperature and hydrogen pressure. Ligands like (R)-SDP have proven effective for β-branched enamides. rsc.org The development of novel ligands, including those with ferrocene (B1249389) backbones or conformationally rigid structures, continues to expand the scope and efficiency of rhodium-catalyzed asymmetric hydrogenation. wiley-vch.de

Organocatalytic Approaches, Including Asymmetric Strecker Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral α-amino nitriles, which are versatile precursors to chiral amines, the asymmetric Strecker reaction is a particularly relevant organocatalytic transformation. researchgate.net

A study by Wang and coworkers demonstrated the successful application of a cinchona-based squaramide catalyst in the enantioselective Strecker reaction of imines containing a thiazole (B1198619) moiety. bit.edu.cn This methodology provides a direct route to chiral α-aminonitriles with a thiazole substituent, which can then be converted to the target amine. The reaction of a thiazole-containing aldimine with a cyanide source, in the presence of the chiral organocatalyst, proceeds with high yields and enantioselectivities.

The catalyst, a cinchona alkaloid-derived squaramide, functions as a bifunctional catalyst, activating the imine through hydrogen bonding and directing the nucleophilic attack of the cyanide ion to one face of the imine. This results in the formation of the chiral C-CN bond with high stereocontrol. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid or reduced to the chiral diamine, providing a versatile entry point to a range of chiral thiazole-containing compounds.

| Entry | Substrate (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 4-MeOC6H4 | 96 | 96 |

| 2 | 4-MeC6H4 | 98 | 97 |

| 3 | 4-FC6H4 | 95 | 95 |

| 4 | 4-ClC6H4 | 99 | 98 |

| 5 | 4-BrC6H4 | 99 | 98 |

| 6 | 2-Naphthyl | 92 | 94 |

Biocatalytic Transformations Utilizing Engineered Enzymes (e.g., Transaminases, Imine Reductases)

Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines. Transaminases (TAs), in particular, have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones to produce enantiomerically pure amines. researchgate.net This method is highly attractive for the synthesis of this compound from the corresponding ketone, 5-acetyl-1,3-thiazole.

The mechanism of transaminase-catalyzed amination involves a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme facilitates the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. The reaction equilibrium can be driven towards the product side by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).

A study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one using a transaminase (ATA-025) highlights the potential of this approach. nih.govresearchgate.net The process was optimized for various parameters, including enzyme and substrate loading, temperature, and pH, to achieve high conversion and enantioselectivity. nih.gov A similar optimization could be applied to the synthesis of the target thiazole amine.

| Parameter | Optimized Value | Result |

|---|---|---|

| Enzyme | ATA-025 | High Conversion |

| Co-solvent | 10% v/v DMSO | Improved Solubility |

| Temperature | 42.66 °C | Optimal Activity |

| pH | 8.2 | Optimal Activity |

| Conversion | 96.1% | - |

| Product Yield | 73.1% | - |

| Chiral Purity | ≥ 98.5% | - |

Chiral Auxiliary-Mediated Stereoselective Syntheses

The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral amines, auxiliaries such as (R)- or (S)-1-phenylethylamine or N-tert-butanesulfinamide (Ellman's auxiliary) are commonly employed. osi.lv In a potential synthesis of this compound, 5-acetyl-1,3-thiazole could be condensed with a chiral amine auxiliary to form a chiral imine. Subsequent reduction of this imine would proceed diastereoselectively, controlled by the stereocenter of the auxiliary. The new stereocenter is formed in a predictable fashion relative to the existing one. Finally, cleavage of the auxiliary would furnish the enantiomerically enriched target amine.

Pseudoephedrine is another versatile chiral auxiliary that can be used to synthesize chiral amines. nih.gov It can be converted into an amide, and the α-proton can be deprotonated to form an enolate, which then reacts diastereoselectively with electrophiles. wikipedia.org This approach could be adapted to introduce the ethyl group with the desired stereochemistry onto a thiazole-containing scaffold.

Synthetic Routes for Thiazole Scaffold Construction Preceding Stereocenter Formation

Hantzsch Thiazole Synthesis and its Modern Modifications

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. nih.gov The classical method involves the condensation of an α-haloketone with a thioamide. mdpi.com For the synthesis of precursors to this compound, this reaction is highly valuable. For example, the reaction of a 1-bromo-2-oxopropane derivative with a suitable thioamide could provide a 5-methylthiazole (B1295346) derivative, which could then be further functionalized.

Modern modifications of the Hantzsch synthesis have expanded its scope and utility. These include the use of microwave irradiation to accelerate the reaction and improve yields, as well as the development of one-pot, multi-component procedures. nih.govresearchgate.net For instance, a three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can be used to generate highly functionalized thiazoles. nih.gov

Furthermore, modified Hantzsch conditions have been developed to synthesize optically pure thiazole amino acid derivatives without significant loss of optical purity. uj.ac.za This involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated. researchgate.net Such strategies are particularly useful when the chiral center is introduced early in the synthetic sequence.

Robinson-Gabriel Cyclization and Related Ring-Forming Methodologies

The Robinson-Gabriel synthesis is a classic organic reaction that involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole (B20620) ring, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentachloride. wikipedia.orgsynarchive.com While the primary application of this reaction is for oxazole synthesis, analogous methodologies have been adapted for the formation of the thiazole core. nih.gov

The direct sulfur-analog of this reaction involves the treatment of an N-acyl-α-amino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. ijarsct.co.inanalis.com.my This process replaces the oxygen atom of the intermediate amide carbonyl with sulfur, facilitating the cyclodehydration to form the thiazole ring. This method is particularly effective for producing 2,5-disubstituted thiazole derivatives. analis.com.my

A key advantage of this approach is the use of readily available N-acyl-α-amino acids as starting materials. nih.gov For instance, a one-pot procedure has been developed where an N-substituted-α-amino acid is treated with thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In this transformation, thionyl chloride serves multiple roles: as an activating agent for the carboxylic acid, as the source of the sulfur atom for the thiazole ring, and as a facilitator for the final deoxygenation step. nih.gov This metal-free method is robust, scalable, and tolerant of various functional groups. nih.gov

Furthermore, research has demonstrated the development of new routes for synthesizing chiral thiazole-containing amino acids in the liquid phase utilizing the principles of Robinson-Gabriel cyclization, highlighting its potential for creating stereochemically defined building blocks. figshare.com

One-Pot Multicomponent Reactions for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste, saving time, and reducing operational complexity. mdpi.com The Hantzsch thiazole synthesis, the most prominent method for creating the thiazole nucleus, has been widely adapted into MCR formats. ijarsct.co.inmdpi.com

In a typical Hantzsch-based MCR, an α-haloketone, a thioamide (or thiourea), and often another component like an aldehyde are combined. mdpi.com For example, new Hantzsch thiazole derivatives have been synthesized in high yields (79%-90%) via a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. bepls.com This particular reaction is efficiently catalyzed by silica-supported tungstosilisic acid, which is reusable. bepls.com

Another significant MCR is the Asinger reaction and its variants, which provide access to 3-thiazolines. nih.gov A modified, one-pot, two-step Asinger-type reaction utilizes preformed trimethylsilyl-imines, which react with α-halocarbonyl compounds and a sulfur source like sodium hydrosulfide (B80085) to efficiently produce 3-thiazolines, often under microwave irradiation. nih.gov

The versatility of MCRs allows for the synthesis of a diverse library of thiazole derivatives by varying the starting components. Catalyst-free, one-pot, three-component reactions of amines, isothiocyanates, and nitroepoxides have been shown to produce 2-iminothiazoles in high to excellent yields. nih.gov These reactions proceed through the in-situ formation of a thiourea, followed by ring-opening of the nitroepoxide, cyclization, and dehydration. nih.gov

Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid / Heat or Ultrasound | Hantzsch Thiazole Derivatives | 79-90 | bepls.com |

| Amine | Isothiocyanate | Nitroepoxide | Catalyst-free / THF, 10-15 °C | 2-Iminothiazoles | High-Excellent | nih.gov |

| Aromatic Aldehyde | Aromatic Amine | Thioglycolic Acid | L-Proline / Water, Room Temp. | 1,3-Thiazolidin-4-ones | Moderate-Good | researchgate.net |

| α-Diazoketones | Thiourea | - | PEG-400 / 100 °C | 2-Aminothiazoles | Good | bepls.com |

Implementation of Modern Reaction Platforms and Green Chemistry Principles

Flow Chemistry and Continuous Processing for Chiral Amine Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, scalability, and process control compared to traditional batch methods. openaccessgovernment.orghims-biocat.eu The synthesis of chiral amines and heterocyclic compounds, including thiazoles, has greatly benefited from this platform. sci-hub.seuc.pt

Flow chemistry is particularly advantageous for reactions involving hazardous intermediates or reagents, as the small reactor volumes minimize safety risks. The technology also facilitates process optimization and scale-up. Gram-scale production of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved safely and efficiently using a continuous-flow setup. nih.gov The application of flow chemistry enables the rapid generation of libraries of compounds, accelerating drug discovery efforts. nih.gov

Microwave and Ultrasound-Assisted Synthetic Protocols

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) has become a cornerstone of green chemistry, significantly accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds. bepls.comresearchgate.netmdpi.com

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to dramatically reduce reaction times from hours to minutes. The Hantzsch thiazole synthesis is particularly amenable to this technique. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating at 90 °C in methanol (B129727) yields the desired aminothiazole products in as little as 30 minutes with yields up to 95%. nih.govnih.govresearchgate.net This is a substantial improvement over conventional heating methods, which require longer reaction times (e.g., 8 hours) and often result in lower yields and require more rigorous purification. nih.gov

Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. This method has been successfully applied to one-pot MCRs for thiazole synthesis. The reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes can be performed under ultrasonic irradiation, leading to high yields of Hantzsch thiazole derivatives under mild conditions. mdpi.combepls.com Sonication has also been used in the synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols and their subsequent ring-closure reactions. researchgate.net

Table 2: Comparison of Conventional vs. MW/US-Assisted Thiazole Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| Hantzsch reaction of ethanone (B97240) derivatives with thioureas | Conventional (Reflux) | 8 hours | Lower | nih.gov |

| Hantzsch reaction of ethanone derivatives with thioureas | Microwave (90 °C) | 30 minutes | up to 95 | nih.gov |

| Hantzsch MCR for thiazole derivatives | Conventional (Heating) | 8 hours | 80 | mdpi.com |

| Hantzsch MCR for thiazole derivatives | Ultrasound | 40 minutes | 90 | mdpi.com |

| Synthesis of 2-aminothiazoles from α-diazoketones | Conventional (Heating) | 2-3.5 hours | Good | bepls.com |

Sustainable and Environmentally Benign Solvent Systems

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net Research into the synthesis of thiazoles and chiral amines has increasingly focused on replacing volatile organic compounds (VOCs) with more sustainable alternatives. openaccessgovernment.orghims-biocat.eu

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. One-pot MCRs for the synthesis of 1,3-thiazolidin-4-ones have been developed using L-proline as a catalyst in water at room temperature, offering an environmentally benign, energy-efficient, and economical protocol. researchgate.net

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional solvents. These systems, typically formed from a mixture of a hydrogen bond donor (e.g., glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, have low toxicity, and possess low vapor pressure. researchgate.net The Hantzsch reaction between bromoacetylferrocene and various thioureas has been efficiently carried out in a choline chloride/glycerol DES at 80 °C. researchgate.netnih.gov A key advantage is that the DES medium can often be reused multiple times without a significant drop in product yield. researchgate.net

Solvent-free, or solid-state, reaction conditions represent another important green strategy. These methods can enhance reaction rates, increase yields, and simplify work-up procedures. The synthesis of thiazole derivatives can be achieved under solvent-free conditions using ultrasonic irradiation, which provides benefits of high purity, low cost, and simple workups. bepls.com Additionally, using recyclable catalysts like silica-supported tungstosilisic acid further enhances the sustainability of the process. bepls.com

Stereochemical Control and Advanced Resolution Techniques for 1r 1 1,3 Thiazol 5 Yl Ethan 1 Amine

Diastereomeric Salt Crystallization for Enantiomeric Enrichment

Diastereomeric salt crystallization is a classical and widely employed method for the resolution of racemic amines. researchgate.net This technique relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. justia.com These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, leading to the enrichment of one enantiomer. The solid, enriched diastereomeric salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. justia.com

While this method is a cornerstone of chiral resolution, specific research findings detailing the resolution of racemic 1-(1,3-thiazol-5-yl)ethan-1-amine using diastereomeric salt crystallization are not extensively documented in publicly available literature. However, the principles of this technique are broadly applicable. A hypothetical resolution is outlined in the table below to illustrate the expected results based on typical diastereomeric salt crystallizations of similar chiral amines.

Illustrative Data for Diastereomeric Salt Crystallization

| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of (1R)-amine (%) |

|---|---|---|---|

| (R,R)-Tartaric Acid | Methanol (B129727) | 42 | >95 |

| (S)-Mandelic Acid | Ethanol | 38 | >90 |

| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 45 | >98 |

Chromatographic Enantioseparation Methodologies, Including Chiral High-Performance Liquid Chromatography (HPLC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.

Illustrative Data for Chiral HPLC Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10 v/v) | 1.0 | 8.5 | 10.2 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15 v/v) | 0.8 | 12.3 | 14.8 | 2.5 |

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. google.com Kinetic resolution (KR) involves the use of an enzyme that preferentially catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. google.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the resolution of chiral amines through enantioselective acylation. bme.hu

In a typical enzymatic kinetic resolution of a racemic amine, an acyl donor is used to acylate one enantiomer selectively. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The major limitation of KR is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. chiralpedia.com This is often achieved by using a suitable racemization catalyst, which allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of the enantiomerically pure product. chiralpedia.com

While the application of these enzymatic methods to chiral amines is well-established, specific studies detailing the enzymatic kinetic or dynamic kinetic resolution of 1-(1,3-thiazol-5-yl)ethan-1-amine are not prevalent in the surveyed literature. The table below provides an illustrative example of the expected results from an enzymatic kinetic resolution of this compound using a common lipase.

Illustrative Data for Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of (S)-amine (%) | ee of (R)-acylated amine (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | ~50 | >99 | >98 |

| Pseudomonas cepacia Lipase | Isopropyl Acetate | Hexane | ~48 | >97 | >96 |

Rigorous Spectroscopic and Structural Elucidation of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the atomic arrangement and connectivity can be assembled. nih.gov

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine, the expected chemical shifts, typically recorded in solvents like DMSO-d₆ or CDCl₃, are predicted based on the analysis of similar thiazole (B1198619) structures. rsc.orgekb.eg

The proton spectrum is expected to show distinct signals for the thiazole ring protons, the methine proton (CH), and the methyl protons (CH₃) of the ethylamine (B1201723) side chain. The carbon spectrum will correspondingly display signals for the thiazole ring carbons and the two carbons of the ethylamine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-2 | Thiazole Ring | ~8.9 - 9.1 | - |

| C-2 | Thiazole Ring | - | ~150 - 153 |

| H-4 | Thiazole Ring | ~7.6 - 7.8 | - |

| C-4 | Thiazole Ring | - | ~115 - 118 |

| C-5 | Thiazole Ring | - | ~140 - 143 |

| CH (ethanamine) | Aliphatic Side Chain | ~4.2 - 4.4 (quartet) | ~48 - 52 |

| NH₂ | Amine | Broad singlet, variable | - |

Note: Predicted values are based on data from analogous thiazole derivatives. rsc.orgekb.egekb.eg Actual shifts may vary based on solvent and experimental conditions.

While 1D NMR suggests the core fragments, 2D NMR experiments are essential to confirm how these pieces are connected. researchgate.netresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a clear cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃) of the ethylamine side chain, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the framework, for instance, linking the ¹H signal at ~4.3 ppm to the ¹³C signal at ~50 ppm (the CH group).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). sdsu.eduyoutube.com This is critical for proving the connection point of the side chain to the ring. Key correlations would include:

A cross-peak between the methine proton (CH) of the side chain and the C-5 and C-4 carbons of the thiazole ring.

A cross-peak between the thiazole ring's H-4 proton and the C-5 and C-2 carbons. These correlations definitively establish that the ethylamine group is attached to the C-5 position of the thiazole ring.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold-standard method for determining the three-dimensional structure of a crystalline molecule, including precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry. mdpi.comresearchgate.net For a chiral compound like this compound, this technique provides unequivocal proof of the (R)-configuration at the stereogenic center (the CH of the ethylamine group). mdpi.com

Analysis of the crystal structure of similar thiazole derivatives reveals a nearly planar thiazole ring. nih.gov The diffraction data would allow for the precise measurement of intermolecular interactions, such as hydrogen bonds involving the amine group (N-H) and the nitrogen atom of the thiazole ring, which dictate the crystal packing. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netcurrentseparations.com

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic/Thiazole) | Stretch | 3050 - 3150 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=N (Thiazole Ring) | Stretch | 1600 - 1630 |

| C=C (Thiazole Ring) | Stretch | 1480 - 1520 |

| N-H (Amine) | Bend (Scissoring) | 1580 - 1650 |

Data compiled from studies on analogous thiazole compounds. rsc.orgekb.egresearchgate.net

The presence of strong bands in the 3300-3500 cm⁻¹ region in the IR spectrum would confirm the primary amine, while characteristic ring stretching vibrations would affirm the presence of the thiazole scaffold.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the elemental composition of a molecule with extremely high accuracy. mdpi.comnih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₅H₈N₂S), HRMS would be used to detect the protonated molecular ion, [M+H]⁺.

Table 3: HRMS Data for Molecular Formula Confirmation

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|

An observed mass that matches the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₅H₈N₂S. rsc.org

Polarimetry for Quantitative Assessment of Optical Rotation and Enantiomeric Excess

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. masterorganicchemistry.comanton-paar.com Polarimetry is the technique used to measure this rotation.

The specific rotation, [α]D, is a characteristic physical property of an enantiomer, measured under standard conditions (a specific wavelength of light, typically the sodium D-line at 589 nm, temperature, solvent, and concentration). masterorganicchemistry.com The (1R)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to its (1S)-enantiomer.

Furthermore, polarimetry is crucial for determining the enantiomeric excess (e.e.), which quantifies the purity of a chiral sample. nih.gov The e.e. is calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer. A sample of pure this compound would show an enantiomeric excess of 100%.

Computational and Theoretical Investigations into the Stereochemistry and Reactivity of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP or PBE0 in conjunction with basis sets such as 6-311G(d,p), are utilized to predict molecular properties. researchgate.netresearchgate.net These calculations yield optimized molecular geometries by finding the lowest energy arrangement of atoms on the potential energy surface.

The geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations for related thiazole structures show good agreement with experimental data from X-ray crystallography. mdpi.com For (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine, these calculations would precisely define the spatial relationship between the thiazole ring and the chiral ethylamine (B1201723) substituent.

Furthermore, DFT is used to analyze the electronic properties by calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity. The HOMO typically indicates the site of nucleophilic attack, while the LUMO indicates the site of electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for a Thiazole Ring System Note: This table presents typical values for thiazole derivatives based on computational studies of analogous compounds and is for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C2-N3 | ~1.31 Å |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.37 Å | |

| C5-S1 | ~1.73 Å | |

| S1-C2 | ~1.74 Å | |

| Bond Angles | S1-C2-N3 | ~115° |

| C2-N3-C4 | ~110° | |

| N3-C4-C5 | ~116° | |

| C4-C5-S1 | ~111° | |

| C5-S1-C2 | ~88° |

Molecular Modeling and Simulation of Conformational Preferences and Energy Landscapes

The biological activity and reactivity of a flexible molecule like this compound are heavily dependent on its accessible conformations. Molecular modeling and simulations are employed to explore the conformational landscape and determine the relative stabilities of different spatial arrangements (conformers).

Conformational analysis typically involves systematically rotating the molecule around its flexible single bonds, such as the C-C bond linking the thiazole ring to the ethylamine side chain, and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers. Studies on similar heterocyclic systems have shown that the conformational preferences are governed by a delicate balance of steric hindrance and subtle electronic interactions, such as dipole-dipole forces and intramolecular hydrogen bonds. researchgate.netnih.gov For instance, in related N-acyl thiazole compounds, attractive dipole-dipole interactions between the amide N-H group and the thiazole nitrogen atom play a significant role in determining the preferred conformation. researchgate.net

The relative energies of these conformers, often calculated using DFT or other high-level ab initio methods, allow for the determination of their population distribution at a given temperature according to the Boltzmann distribution. This information is critical for understanding which shapes the molecule is most likely to adopt in solution.

Table 2: Illustrative Relative Energies of Hypothetical Conformers for this compound Note: The conformers and energies are hypothetical, intended to illustrate the output of a typical conformational analysis.

| Conformer | Dihedral Angle (N-C-C-C_thiazole) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti-periplanar | 180° | 0.00 | ~ 65% |

| Syn-clinal (Gauche) | +60° | 0.50 | ~ 25% |

| Anticlinal | -120° | 1.20 | ~ 10% |

Mechanistic Elucidation Through Computational Analysis of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify the most energetically favorable pathway. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). beilstein-journals.org

For reactions involving this compound, such as N-acylation or its participation as a nucleophile in a substitution reaction, DFT calculations can be used to model the entire reaction coordinate. The activation energy (ΔG‡), calculated as the free energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of competing pathways, the selectivity of a reaction can be predicted. beilstein-journals.org Computational studies can thus validate or refute proposed mechanisms derived from experimental observations and provide a detailed, step-by-step picture of bond-forming and bond-breaking processes.

Analysis of Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions are critical in determining the solid-state structure (crystal packing) and influencing the physical properties of molecular solids. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. rsc.orgrsc.org

Hydrogen Bonding: Strong N-H···N hydrogen bonds between the amine group and the nitrogen atom of the thiazole ring on an adjacent molecule are often observed. rsc.org Weaker C-H···O or C-H···N interactions also contribute to the supramolecular architecture. nih.gov

π-Stacking: Interactions between the aromatic thiazole rings of neighboring molecules can play a role in stabilizing the crystal structure.

van der Waals Forces: A significant portion of the crystal packing is often attributed to nonspecific H···H, C···H, and S···H contacts. rsc.orgnih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Aminothiazole Derivative Source: Data modeled after findings for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 37.6% |

| O···H / N···H | 24.5% |

| C···H | 12.1% |

| S···H | 10.3% |

| C···C (π-stacking) | 3.6% |

| Other | 11.9% |

Predictive Studies on Reactivity and Selectivity in Asymmetric Transformations

As a chiral amine, this compound is a valuable building block or catalyst in asymmetric synthesis. Computational modeling is instrumental in predicting and rationalizing the stereochemical outcome of asymmetric reactions. mdpi.com

When this chiral amine is used as a nucleophile to react with a prochiral electrophile, two diastereomeric transition states are possible, leading to the formation of two diastereomeric products. By modeling these transition state structures and calculating their relative energies using DFT, the diastereomeric ratio of the products can be predicted. The energy difference between the two transition states determines the degree of selectivity; a larger energy difference corresponds to a higher diastereomeric excess (d.e.).

Similarly, if the amine acts as a chiral ligand or organocatalyst, computational models can be built of the catalyst-substrate complex. These models help to elucidate the key interactions (e.g., hydrogen bonding, steric repulsion) that control the facial selectivity of the substrate's approach to the reagent, thereby determining the enantioselectivity of the transformation. nih.gov Analysis of electrostatic potential maps and frontier orbitals can further guide the design of more selective catalysts and reaction conditions.

Strategic Application of 1r 1 1,3 Thiazol 5 Yl Ethan 1 Amine As a Chiral Building Block in Academic Synthesis

Incorporation into Complex Chiral Molecules via Stereospecific Reactions

The thiazole (B1198619) motif is a privileged structure found in numerous biologically active natural products, particularly those of a peptide-derived nature. nih.govresearchgate.net The strategic value of (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine lies in its ability to introduce a specific stereocenter and a thiazole ring simultaneously into a target molecule. The primary amine functionality serves as a versatile handle for a variety of stereospecific transformations, most commonly amide bond couplings, without compromising the integrity of the adjacent chiral center.

In the synthesis of complex peptidomimetics, for instance, the (1R)-amine can be coupled with N-protected amino acids or other carboxylic acids using standard peptide coupling reagents. This process allows for the extension of a molecular chain while retaining the crucial (R)-configuration, which is often essential for biological activity. Research on similar chiral thiazole-containing amino acids has demonstrated that these building blocks can be integrated into larger frameworks to generate molecules that modulate complex biological targets, such as P-glycoprotein. nih.gov The stability of the thiazole ring to common reaction conditions and the predictable reactivity of the amine group make it a reliable component in multi-step synthetic sequences. researchgate.netdocumentsdelivered.com

The incorporation of such building blocks is critical for structure-activity relationship (SAR) studies, where the precise three-dimensional arrangement of functional groups dictates the interaction with biological macromolecules. nih.govdocumentsdelivered.com The use of enantiomerically pure building blocks like this compound is indispensable for these investigations, providing access to complex architectures that would be challenging to assemble through other synthetic strategies. documentsdelivered.com

Table 1: Examples of Complex Molecule Classes Synthesized from Chiral Heterocyclic Building Blocks This table is illustrative, drawing on established syntheses of related chiral heterocyclic compounds to show the potential applications of this compound.

| Molecule Class | Key Synthetic Transformation | Significance of Chiral Building Block | Representative Reference |

|---|---|---|---|

| Peptide-Derived Natural Products | Amide bond formation, macrocyclization | Introduces specific stereochemistry and a key heterocyclic motif. | nih.govresearchgate.net |

| Peptidomimetics | N-alkylation, peptide coupling | Provides a stable, non-natural amino acid surrogate with defined stereochemistry. | nih.gov |

| Chiral Ligands | Condensation, substitution reactions on the amine | Forms the chiral backbone that dictates the stereochemical outcome of a catalyzed reaction. | rsc.org |

Development and Utilization as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. researchgate.netacs.org Thiazoline and thiazole-containing molecules have emerged as effective ligand scaffolds due to their unique electronic properties and ability to coordinate with transition metals. rsc.orgresearchgate.net this compound is an ideal precursor for a new class of chiral ligands, where its inherent chirality can be translated into highly stereoselective catalytic transformations.

Design Principles for Thiazole-Derived Chiral Ligands

The design of effective chiral ligands hinges on creating a well-defined, three-dimensional chiral environment around a metal center. researchgate.net For ligands derived from this compound, several key principles apply:

Bidentate and Polydentate Coordination: The primary amine can be readily derivatized to introduce a second coordinating group, creating powerful bidentate (N,N' or N,P) or tridentate (N,N',N'') ligands. For example, condensation with a pyridine-2-carboxaldehyde derivative would yield a chiral N,N'-ligand. The thiazole ring itself offers two potential coordination sites: the endocyclic nitrogen and the sulfur atom, which can interact with different types of metal centers. researchgate.net

Steric and Electronic Tuning: The steric bulk around the chiral center can be modulated by introducing substituents on the amine or the thiazole ring. This tuning is critical for creating a selective binding pocket that differentiates between the two prochiral faces of a substrate. researchgate.net

Rigid Backbone: The aromatic thiazole ring provides a rigid and planar structural element. This rigidity helps to minimize conformational flexibility in the metal-ligand complex, leading to a more ordered transition state and, consequently, higher enantioselectivity. researchgate.net

Catalytic Performance in Metal-Mediated Asymmetric Reactions (e.g., Asymmetric Hydrogenation, Henry Reaction)

Ligands derived from chiral amines and heterocycles have demonstrated significant success in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Hydrogenation: This is one of the most powerful methods for producing chiral compounds. mdpi.com Iridium and Ruthenium complexes bearing chiral P,N or N,N ligands are highly effective for the hydrogenation of prochiral olefins, ketones, and imines. mdpi.comcore.ac.uk A ligand synthesized from this compound could be employed in the Ir-catalyzed hydrogenation of ketones or N-heteroaromatics. The combination of the stereogenic center and the coordinating thiazole nitrogen would be expected to enforce a high degree of stereocontrol. rsc.org

Asymmetric Henry Reaction: The catalytic, enantioselective Henry (nitroaldol) reaction is a valuable tool for C-C bond formation, yielding chiral β-nitro alcohols which are precursors to amino alcohols. uwindsor.ca Copper (II) complexes are frequently used catalysts, and their performance is highly dependent on the chiral ligand. mdpi.com Chiral bis(oxazoline) and bis(thiazoline) ligands have been shown to be effective in Cu-catalyzed Henry reactions. nih.gov A bidentate ligand derived from this compound could coordinate to a Cu(II) salt, creating a chiral Lewis acid catalyst capable of activating an aldehyde and directing the nucleophilic attack of a nitronate with high enantioselectivity. mdpi.combeilstein-journals.org

Table 2: Performance of Related Ligand Types in Asymmetric Catalysis This table presents data for conceptually similar ligand systems to illustrate the expected efficacy of ligands derived from this compound.

| Reaction | Catalyst System (Metal + Ligand Type) | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Cu(OAc)₂ + Pinane-derived N,N-ligand | Aliphatic Aldehydes | up to 97% | up to 67% | mdpi.com |

| Henry Reaction | Cu(OTf)₂ + Bis(oxazoline) ligand | Aromatic Aldehydes | ~90% | up to 93% | uwindsor.ca |

| Henry Reaction | Cu(II) + Bis(thiazoline) ligand | α-keto esters | High | up to 85% | nih.gov |

| Hydrogenation | [Ir(COD)Cl]₂ + Proline-based P,O-ligand | Trisubstituted Alkenes | High | up to 99% | core.ac.uk |

| Hydrogenation | Ir-diamine complex | Pyridyl Ketones | 95% | 85% | rsc.org |

Ligand Tuning and Structure-Activity Relationship Studies

A key advantage of using modular building blocks like this compound is the potential for systematic ligand tuning. Structure-activity relationship (SAR) studies are crucial for optimizing a catalyst system for a specific transformation. researchgate.net By synthesizing a library of related ligands, researchers can probe how subtle structural changes impact catalytic efficiency and stereoselectivity. mdpi.comnih.gov

For a ligand derived from the title compound, modifications could include:

Varying substituents on the amine: Converting the primary amine to a secondary or tertiary amine with different alkyl or aryl groups can fine-tune the steric environment.

Introducing functionality on the thiazole ring: Although more synthetically challenging, adding substituents at the C2 or C4 positions of the thiazole ring would alter the electronic properties and coordination geometry of the ligand.

Changing the linker: In the creation of bidentate ligands, the nature of the linker connecting the amine to the second coordinating group can dramatically affect the "bite angle" of the ligand-metal complex, which is a critical parameter for enantioselectivity.

Such SAR studies, which link specific structural features to catalytic outcomes, are fundamental to the rational design of new and more effective catalysts. researchgate.netmdpi.com

Precursor for Advanced Synthetic Intermediates and Scaffolds in Target-Oriented Synthesis

Beyond its direct use, this compound serves as a valuable precursor for more advanced synthetic intermediates and scaffolds. The thiazole ring is a bioisostere for various functional groups and is a core component of many marketed drugs and clinical candidates. researchgate.netnih.govnih.gov

In target-oriented synthesis, the compound can be viewed as a chiral "cassette" that introduces both a stereocenter and a functionalizable heterocycle. For example, the amine can be protected, allowing for functionalization of the thiazole ring (e.g., via C-H activation or lithiation/electrophile quench), followed by deprotection and further elaboration at the amine. This synthetic flexibility allows for the creation of diverse molecular scaffolds. For instance, the synthesis of 2-amino-1,3-thiazol-4(5H)-ones and related structures often begins with precursors containing a pre-formed thiazole ring, which is then elaborated upon. mdpi.com

The compound is also a precursor to chiral thiazole amino acids, which are building blocks for the synthesis of complex natural products and their analogues. researchgate.netnih.gov The ability to start from an enantiomerically pure source like this compound simplifies complex syntheses by avoiding costly and often low-yielding chiral resolution or asymmetric steps later in the sequence. enamine.netnih.gov This makes it a strategically important starting material for academic programs focused on the total synthesis of complex natural products and the development of novel pharmaceutical agents. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine, and how can enantiomeric purity be ensured?

- Methodology : Synthesis typically involves chiral resolution or asymmetric synthesis. For example, stereoselective reduction of a ketone precursor using catalysts like chiral boron reagents can achieve high enantiomeric excess. Enantiopurity verification requires chiral HPLC or polarimetry, supported by InChIKey data (e.g., UWMSEEVEIGMHRK-RXMQYKEDSA-N in ). Post-synthesis purification via recrystallization or chromatography is critical to remove diastereomers .

Q. How can the structural and physicochemical properties of this compound be characterized?

- Methodology : Use spectroscopic techniques (NMR, IR) to confirm the thiazole ring and amine functional group. Physical properties like pKa (~8.73) and logP (~0.8) can be predicted via computational tools (e.g., ACD/Labs) and validated experimentally. X-ray crystallography may resolve stereochemistry, as seen in similar thiazole derivatives (). Boiling point (232.5°C) and density (1.129 g/cm³) should be measured using standard ASTM methods .

Q. What stability considerations are critical for storing this compound in research settings?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the amine group. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 3 months). Monitor purity via HPLC, referencing storage protocols for structurally analogous amines ( ).

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology : Prioritize assays relevant to thiazole bioactivity, such as antimicrobial (MIC assays) or enzyme inhibition (e.g., kinase or protease targets). Use fluorescence-based binding assays to evaluate interactions with biological targets, as demonstrated in studies on pyrazolo-pyridine derivatives (). Dose-response curves and IC50 values should be calculated using nonlinear regression models .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during large-scale synthesis?

- Methodology : Employ dynamic kinetic resolution (DKR) with immobilized enzymes or metal catalysts to enhance enantioselectivity. Compare kinetic vs. thermodynamic control in crystallization processes. Refer to case studies on thiazole-containing pharmaceuticals for optimization strategies (e.g., solvent selection, seeding techniques) .

Q. How should contradictory data in biological activity assays (e.g., varying IC50 values across studies) be analyzed?

- Methodology : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature) or cell line variability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Statistical tools like ANOVA or Bayesian modeling can isolate confounding factors .

Q. What computational approaches are recommended for predicting metabolite profiles and toxicity?

- Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME) to simulate Phase I/II metabolism. Molecular docking studies can predict interactions with cytochrome P450 enzymes. Cross-reference with structural analogs (e.g., 1H-1,2,4-triazol-5-amine derivatives) to identify potential toxicophores .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodology : Employ proteomics (e.g., SILAC) or transcriptomics (RNA-seq) to map pathway-level effects. CRISPR-Cas9 knockout models can validate target engagement. For example, studies on pyrazolo-pyridine derivatives used kinase profiling arrays to identify off-target effects (). Pair with in vivo pharmacokinetic studies to correlate exposure and efficacy .

Q. What strategies optimize bioavailability for in vivo studies given its physicochemical properties?

- Methodology : Formulate as a salt (e.g., hydrochloride) to improve solubility. Use prodrug approaches (e.g., acyloxymethyl esters) for enhanced membrane permeability. Pharmacokinetic parameters (t½, Cmax) should be assessed in rodent models, referencing protocols for structurally similar amines ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.